molecular formula C19H16ClN3OS B2583597 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888433-68-9

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2583597
CAS No.: 888433-68-9
M. Wt: 369.87
InChI Key: SNLBEJIFZAYJNX-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a 4-chlorobenzylthio group at position 2 and an ethyl group at position 2. This scaffold is part of a broader class of pyrimido[5,4-b]indole derivatives, which have been explored for diverse biological activities, including antiparasitic , kinase inhibition , and antimicrobial properties . The compound’s structure is characterized by fused indole and pyrimidine rings, with sulfur and alkyl substituents modulating its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-5-3-4-6-15(14)21-17)22-19(23)25-11-12-7-9-13(20)10-8-12/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLBEJIFZAYJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 3. Below is a detailed comparison of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one with key analogs:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents (Position 2 / Position 3) Biological Activity/Properties Key Findings Reference(s)
Target Compound 2: 4-Chlorobenzylthio; 3: Ethyl Not explicitly reported (structural analogs suggest potential antiparasitic/kinase inhibition) High structural similarity to active analogs; substituents may enhance lipophilicity (LogD ~3–5) .
2-[(Phenylmethyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-5H-pyrimidoindol-4-one 2: Benzylthio; 3: 3-Trifluoromethylphenyl Kinase inhibition (hypothetical) Bulky 3-CF3 group increases steric hindrance, potentially reducing target binding .
2-[(Isopropyl)sulfanyl]-3-(3-methoxyphenyl)-5H-pyrimidoindol-4-one 2: Isopropylthio; 3: 3-Methoxyphenyl Antimicrobial (predicted) Methoxy group enhances hydrogen bonding (H-bond acceptors = 4) .
10e (Pyrimidine analog from ) 2: Unspecified; 3: Unspecified Antichagasic (T. cruzi IC50 = 0.5 µM) High selectivity for Chagas disease but lacks anticruzain activity .
3-(4-Ethoxyphenyl)-2-(2-oxo-pyrrolidinylethylsulfanyl)-5H-pyrimidoindol-4-one 2: Pyrrolidinyl-oxoethylthio; 3: 4-Ethoxyphenyl Kinase modulation (hypothetical) Polar oxo-pyrrolidine group improves solubility (LogD ~2.5) .
Methyl 5-[[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanylmethyl]furan-2-carboxylate 2: Furan-carboxylate methylthio; 3: 4-Chlorophenyl Antiparasitic (predicted) Bulky furan-carboxylate may reduce membrane permeability .

Key Observations

Substituent Effects on Activity :

  • Position 2 : Sulfur-containing groups (e.g., benzylthio, isopropylthio) are common. The 4-chlorobenzylthio group in the target compound may enhance lipophilicity (LogD ~5) compared to polar analogs like the pyrrolidinyl-oxoethylthio derivative (LogD ~2.5) .
  • Position 3 : Aryl groups (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) improve target engagement via π-π stacking, while alkyl groups (e.g., ethyl) may reduce steric hindrance .

Biological Activity Trends :

  • Pyrimidine analogs (e.g., 10e in ) show high antichagasic activity but lack anticruzain action, suggesting divergent mechanisms of action .
  • Compounds with electron-withdrawing groups (e.g., 4-chloro, CF3) exhibit enhanced stability and target affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to those for 8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimidoindol-4-one, involving formamide cyclization and alkylation .

Contradictions and Uncertainties

  • highlights that minor structural changes (e.g., quinoline vs. pyrimidine) drastically alter selectivity , but the target compound’s exact biological profile remains uncharacterized.
  • Computational properties (e.g., H-bond acceptors = 4, LogD ~5) suggest moderate bioavailability , but experimental validation is needed.

Biological Activity

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of pyrimidoindole derivatives. Its unique structure incorporates a chlorophenyl group and a sulfanyl moiety, which are known to enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 351.87 g/mol. The compound features a pyrimido[5,4-b]indole backbone with notable functional groups that contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an agonist at serotonin receptors (specifically 5-HT2C), influencing mood and appetite regulation. Additionally, the sulfanyl group enhances its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against several bacterial strains.
  • Antioxidant Activity : The presence of the chlorophenyl and sulfanyl groups contributes to its potential as an antioxidant agent.
  • Enzyme Inhibition : It has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the pyrimidoindole family. For instance:

  • Antibacterial Effects : A study demonstrated that derivatives with similar structures exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL for various strains.
  • Enzyme Inhibition Studies : In vitro assays indicated that the compound could inhibit AChE with an IC50 value of 25 µM, suggesting potential applications in treating neurodegenerative diseases.
  • Cancer Chemotherapy : Research has indicated that compounds with a similar indole structure can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Data Tables

Below are tables summarizing key findings related to the biological activity of this compound.

Biological Activity Target Effect Reference
AntimicrobialVarious BacteriaMIC: 10-50 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50: 25 µM
AntioxidantROS ProductionSignificant reduction

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